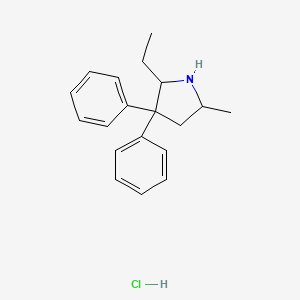![molecular formula C23H29N3O3S2 B14569608 Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]- CAS No. 61455-01-4](/img/structure/B14569608.png)
Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]-: is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of two 4-(acetylamino)phenylthioethyl groups attached to the nitrogen atom of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]- typically involves multiple steps:
Formation of 4-(acetylamino)phenylthioethyl groups: This step involves the acetylation of 4-aminophenylthiol to form 4-(acetylamino)phenylthiol. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Attachment to Propanamide Backbone: The 4-(acetylamino)phenylthiol groups are then reacted with a suitable propanamide derivative to form the final compound. This step may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]- can undergo oxidation reactions, particularly at the sulfur atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group of the amide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The acetylamino groups can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in the investigation of enzyme mechanisms and drug design.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]- can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]- involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with proteins, while the phenylthioethyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Propanamide, N-ethyl-2-methyl-
- Propanamide, N-phenyl-
- Propanamide, N,N-dimethyl-
Comparison: Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]- is unique due to the presence of two 4-(acetylamino)phenylthioethyl groups. This structural feature distinguishes it from other propanamide derivatives, which may have simpler substituents. The presence of these groups enhances the compound’s ability to interact with biological targets and participate in complex chemical reactions.
Properties
CAS No. |
61455-01-4 |
|---|---|
Molecular Formula |
C23H29N3O3S2 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N,N-bis[2-(4-acetamidophenyl)sulfanylethyl]propanamide |
InChI |
InChI=1S/C23H29N3O3S2/c1-4-23(29)26(13-15-30-21-9-5-19(6-10-21)24-17(2)27)14-16-31-22-11-7-20(8-12-22)25-18(3)28/h5-12H,4,13-16H2,1-3H3,(H,24,27)(H,25,28) |
InChI Key |
WQMGRNHHZJBPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCSC1=CC=C(C=C1)NC(=O)C)CCSC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(4-Heptylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14569578.png)

![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14569600.png)

